molecular formula C21H29FN4O10 B1141594 ENOXACIN GLUCONATE CAS No. 104142-71-4

ENOXACIN GLUCONATE

Cat. No.: B1141594
CAS No.: 104142-71-4
M. Wt: 516.5 g/mol
InChI Key: UQCAODSJNCBXEG-IFWQJVLJSA-N
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Description

Enoxacin gluconate is a compound derived from enoxacin, a broad-spectrum fluoroquinolone antibacterial agent. Enoxacin is known for its effectiveness against both Gram-positive and Gram-negative bacteria. The gluconate form enhances its solubility and stability, making it more suitable for various pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of enoxacin gluconate involves dissolving glucono-delta-lactone in water and enoxacin in absolute ethyl alcohol. These two solutions are then mixed and stirred away from light. The resulting solution is filtered, and absolute ethyl alcohol is added to recrystallize the product at low temperature. The product is then filtered, rinsed, and dried in a vacuum to obtain this compound .

Industrial Production Methods: In industrial settings, the preparation method is optimized for efficiency and quality. The process involves dissolving gluconic acid in pure water, adding enoxacin, and stirring the mixture. The reaction is allowed to proceed, and the product is then purified and dried to obtain this compound in a stable form suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Enoxacin gluconate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its antibacterial activity and stability.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified antibacterial properties .

Scientific Research Applications

Enoxacin gluconate has a wide range of scientific research applications:

Mechanism of Action

Enoxacin gluconate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination. By binding to these enzymes, this compound prevents the bacteria from replicating their DNA, leading to bacterial cell death .

Comparison with Similar Compounds

    Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.

    Levofloxacin: Known for its effectiveness against a broader range of bacterial infections.

    Norfloxacin: Used primarily for urinary tract infections and has a different spectrum of activity.

Uniqueness: Enoxacin gluconate is unique due to its enhanced solubility and stability, making it more suitable for various pharmaceutical formulations. Its ability to inhibit both DNA gyrase and topoisomerase IV makes it a potent antibacterial agent .

Properties

CAS No.

104142-71-4

Molecular Formula

C21H29FN4O10

Molecular Weight

516.5 g/mol

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

InChI

InChI=1S/C15H17FN4O3.C6H12O7/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;7-1-2(8)3(9)4(10)5(11)6(12)13/h7-8,17H,2-6H2,1H3,(H,22,23);2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1

InChI Key

UQCAODSJNCBXEG-IFWQJVLJSA-N

Isomeric SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O

Origin of Product

United States

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